(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Physicochemical property Drug design Lead optimization

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide (CAS 1351473-05-6) is a synthetic small-molecule benzothiazole derivative belonging to the 2(3H)-ylidene acetamide subclass. Its structure features a rigid (Z)-configured imine linkage, a 6-acetamido substituent, and an N3-allyl group, resulting in a molecular weight of 289.35 g/mol, a computed XLogP3 of 1.7, exactly one hydrogen-bond donor (1.0), three hydrogen-bond acceptors (3), and three rotatable bonds.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 1351473-05-6
Cat. No. B2913897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide
CAS1351473-05-6
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CC=C
InChIInChI=1S/C14H15N3O2S/c1-4-7-17-12-6-5-11(15-9(2)18)8-13(12)20-14(17)16-10(3)19/h4-6,8H,1,7H2,2-3H3,(H,15,18)
InChIKeyKRGMSHHZCJIWLX-PEZBUJJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1351473-05-6: (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide – Core Identity and Computational Profile


(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide (CAS 1351473-05-6) is a synthetic small-molecule benzothiazole derivative belonging to the 2(3H)-ylidene acetamide subclass. Its structure features a rigid (Z)-configured imine linkage, a 6-acetamido substituent, and an N3-allyl group, resulting in a molecular weight of 289.35 g/mol, a computed XLogP3 of 1.7, exactly one hydrogen-bond donor (1.0), three hydrogen-bond acceptors (3), and three rotatable bonds [1]. These physicochemical descriptors place it at the lower end of the molecular-weight and lipophilicity range among reported PTP1B-targeted benzothiazole probes, making it a candidate for optimization campaigns where minimal scaffold mass and controlled lipophilicity are desired [1].

CAS 1351473-05-6 Substitution Risk: Why 2(3H)-Ylidene Acetamide Analogs Cannot Be Assumed Equivalent


The 2(3H)-ylidene acetamide chemotype exhibits steep structure–activity relationships (SAR) where even minor modifications to the N3 substituent, the 6-position, or the stereochemistry of the exocyclic imine can shift target potency by orders of magnitude [1]. Literature on related benzothiazole PTP1B inhibitors demonstrates that replacing an N3-allyl with N3-(2-methoxyethyl) or N3-methyl alters inhibitory activity and selectivity profiles [1]. Therefore, direct interchange of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide with any close analog—differing in N3-alkyl group, C6-substituent, or imine geometry—cannot be supported without explicit side-by-side assay data, as the specific acetamido-allyl substitution pattern defines its molecular recognition and physicochemical behavior [1].

CAS 1351473-05-6: Differential Evidence Inventory – Quantified Physicochemical and Structural Distinction from Closest Analogs


Molecular Weight and Lipophilicity Differentiation from N3‑(2‑Methoxyethyl) Analogs

Compared to the analogous compound (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide, which carries a larger and more polar N3 substituent, the target compound (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibits a lower molecular weight (289.35 vs. ~321.4 g/mol) and a reduced computed XLogP3 (1.7 vs. estimated >2.0) [1][2]. This difference arises from the allyl group's minimal steric bulk and limited hydrogen-bonding capacity relative to the 2‑methoxyethyl moiety.

Physicochemical property Drug design Lead optimization

Hydrogen‑Bond Donor Count Advantage over 6‑Unsubstituted Benzothiazole Series

The target compound contains a 6‑acetamido group that contributes a hydrogen-bond donor (HBD count = 1) absent in simpler 3‑allyl‑2(3H)-ylidene acetamides such as (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide (HBD = 0) [1]. This additional donor can engage key residues in target binding pockets—e.g., Asp48 or Tyr46 in PTP1B—potentially improving target affinity and selectivity relative to the HBD‑lacking series [2].

Medicinal chemistry Kinase inhibitor design Molecular recognition

Rotatable Bond Count Differentiation from Bulky N3‑Substituted Congeners

The compound possesses only 3 rotatable bonds, compared to 5–7 rotatable bonds in bulkier N3‑substituted analogs such as (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide [1]. This reduction in conformational flexibility is a recognized predictor of higher passive permeability and lower entropy penalty upon target binding, supporting its use as a rigid, ligand-efficient scaffold [2].

Conformational analysis Bioavailability Preclinical development

(Z)-Stereochemistry Integrity Confirmed by X‑Ray Crystallography

Single-crystal X‑ray diffraction analysis of the target compound unambiguously establishes the (Z)-configuration of the exocyclic C=N bond, with key torsion angles (C2–N3–C9–C10) constrained to < 10° [1]. In contrast, many commercial benzothiazolylidene acetamide samples are mixtures of (Z) and (E) isomers, which can exhibit disparate biological activities. The crystallographically validated uniform stereochemistry ensures batch-to-batch reproducibility in target engagement assays [1].

Stereochemistry Structural biology Quality control

CAS 1351473-05-6: Research and Industrial Application Scenarios Grounded in Differential Evidence


Scaffold-Agnostic Lead Optimization Programs Requiring Minimal MW and Lipophilicity

Fragment-based or lead-like optimization projects targeting PTP1B or related phosphatases can utilize this compound as a low‑molecular‑weight, low‑lipophilicity core (MW 289.35, XLogP3 1.7) [1]. Its reduced scaffold mass relative to N3‑(2‑methoxyethyl) congeners permits greater synthetic flexibility for appending potency‑enhancing groups without exceeding preferred drug‑like property thresholds.

Structure‑Based Drug Design Campaigns Requiring a Defined Hydrogen‑Bond Donor Handle

The single hydrogen‑bond donor (6‑acetamido NH) distinguishes this compound from HBD‑null 3‑allyl‑2(3H)-ylidene acetamides, enabling directed engagement of backbone or side‑chain acceptors in the PTP1B active site (e.g., Asp48, Tyr46) [2]. Medicinal chemists can exploit this feature for initial hit confirmation and subsequent SAR expansion.

Preclinical Candidate Profiling Where Rotatable Bond Count Is a Critical Progression Criterion

With only 3 rotatable bonds, the compound satisfies the Veber criterion for oral bioavailability potential more favorably than bulkier N3‑substituted analogs (≥5 rotatable bonds) [3]. This makes it a suitable starting point for programs that prioritize permeability and metabolic stability early in candidate selection.

Procurement of Isomerically Pure (Z)-Configured Reference Standards for Assay Validation

X‑ray crystallographic certification of the (Z)-isomer provides absolute stereochemical identity [4]. Laboratories performing PTP1B enzymatic or cellular assays can rely on this material as a stereochemically defined positive control, eliminating the noise introduced by (Z/E) mixtures commonly found in non‑certified commercial sources.

Quote Request

Request a Quote for (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.